3-Aminoheptanoic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

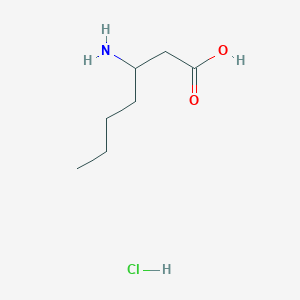

3-Aminoheptanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is a derivative of heptanoic acid, characterized by the presence of an amino group at the third carbon position and a hydrochloride group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoheptanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with heptanoic acid.

Hydrochloride Formation: The final step involves the conversion of the free amino group to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the high quality of the final product.

化学反应分析

Types of Reactions

3-Aminoheptanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the amino group to a primary amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Development

Building Block for Peptide Synthesis

3-Aminoheptanoic acid hydrochloride is primarily used as a building block in the synthesis of peptides and peptide-based drugs. Its structure allows for the incorporation of this amino acid into various peptide sequences, enhancing the therapeutic efficacy of the resulting compounds . The compound's solubility and reactivity make it suitable for solid-phase peptide synthesis, a widely used method in drug development.

Case Study: Peptide Therapeutics

Research has shown that peptides synthesized using this compound exhibit improved stability and bioavailability. For instance, a study demonstrated the successful synthesis of a peptide therapeutic that showed enhanced binding affinity to its target receptor compared to similar peptides lacking this amino acid .

Biotechnology

Biopolymer Production

In biotechnology, this compound is utilized in the production of biopolymers. It serves as a reagent in biochemical assays and plays a role in drug formulation and delivery systems . The compound's properties facilitate advancements in creating more effective biopharmaceuticals.

Research Application: Enzyme Activity Studies

A notable application involves using this compound in enzyme assays to study amino acid metabolism. For example, researchers have utilized this compound to investigate the kinetics of transaminases, enzymes pivotal in amino acid metabolism .

Material Science

Polymer Synthesis

The compound is also involved in synthesizing polyamides and other polymers. Its incorporation into polymer chains can enhance material properties such as flexibility and thermal stability, making it valuable in developing advanced materials for various applications .

Cosmetic Industry

Skin Care Products

In cosmetics, this compound is included in formulations for skincare products due to its moisturizing properties. It helps improve skin hydration and texture, making it an attractive ingredient for cosmetic manufacturers aiming to enhance product effectiveness .

Food Industry

Flavor Enhancer and Preservative

This compound finds application as a flavor enhancer and preservative in the food industry. Its ability to improve food safety and quality while offering potential health benefits makes it a valuable additive in food formulations .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Pharmaceutical | Peptide synthesis | Enhances therapeutic efficacy; improves stability |

| Biotechnology | Biopolymer production | Used in biochemical assays; aids drug formulation |

| Material Science | Polymer synthesis | Enhances material properties (flexibility, thermal stability) |

| Cosmetic Industry | Skincare formulations | Improves hydration and texture |

| Food Industry | Flavor enhancer and preservative | Contributes to food safety and quality |

作用机制

The mechanism of action of 3-Aminoheptanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The hydrochloride group enhances the solubility and stability of the compound, facilitating its use in aqueous environments.

相似化合物的比较

Similar Compounds

- 3-Aminopentanoic acid hydrochloride

- 3-Aminohexanoic acid hydrochloride

- 3-Aminooctanoic acid hydrochloride

Uniqueness

3-Aminoheptanoic acid hydrochloride is unique due to its specific chain length and the position of the amino group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

生物活性

3-Aminoheptanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention in various fields of research, particularly in biochemistry and medicinal chemistry. Its unique structural properties allow it to participate in numerous biological processes, making it a valuable compound for studying enzyme interactions, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its seven-carbon chain with an amino group at the third position. The hydrochloride salt form enhances its solubility in aqueous environments, which is crucial for biological assays.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group can participate in hydrogen bonding and ionic interactions, influencing the conformation and activity of target proteins. Additionally, this compound may undergo metabolic transformations, leading to the formation of bioactive derivatives that further modulate biological functions.

Enzyme Interactions

Research has indicated that this compound can act as a substrate or inhibitor for various enzymes. For instance, it has been studied for its role in histone deacetylase (HDAC) inhibition, where certain derivatives have shown significant anti-proliferative effects on cancer cells. Notably, compounds derived from this amino acid have demonstrated IC50 values in the nanomolar range against HDAC isoforms, indicating potent inhibitory activity .

Metabolic Pathways

This compound is also involved in amino acid metabolism and may influence metabolic pathways related to energy production and biosynthesis. Its incorporation into peptides allows researchers to explore its stability and biological activity within different biochemical contexts .

HDAC Inhibition

A study focused on the synthesis of novel HDAC inhibitors derived from this compound revealed that specific modifications could enhance their potency. For example, a compound with an IC50 of 17 nM against HDAC8 was identified, showcasing the potential of this amino acid as a scaffold for developing therapeutic agents targeting epigenetic regulation .

Antimicrobial Activity

In another investigation, derivatives of 3-aminoheptanoic acid were tested for their ability to combat bacterial infections. The results indicated that certain analogs exhibited significant bactericidal activity against Staphylococcus aureus, highlighting their potential use in developing new antimicrobial therapies .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Aminoheptanoic Acid HCl | Seven-carbon chain; amino group at C3 | HDAC inhibition; potential antimicrobial properties |

| (3S)-3-Aminoheptanoic Acid HCl | Enantiomer with different activity | Less potent than (3R) variant in HDAC inhibition |

| 3-Aminopentanoic Acid HCl | Shorter five-carbon chain | Reduced biological activity compared to heptanoic acid |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining its therapeutic viability. Preliminary studies suggest that environmental conditions (pH, temperature) may significantly affect its stability and bioavailability .

属性

IUPAC Name |

3-aminoheptanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLUJWKWWPBXAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。